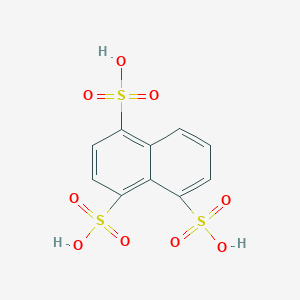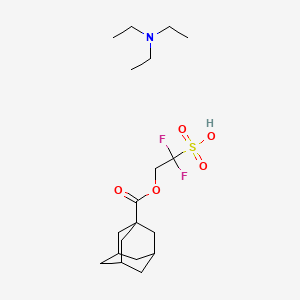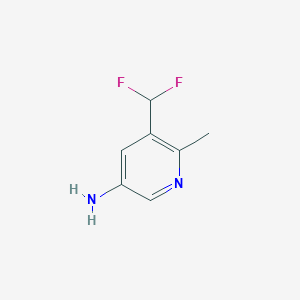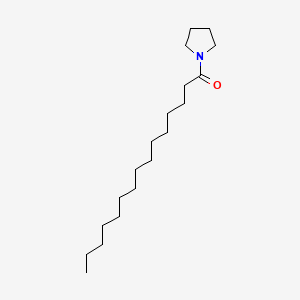
4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine typically involves the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Halogenation: Introduction of chlorine and fluorine atoms.
Methoxylation: Introduction of a methoxy group.
Triazine Formation: Formation of the triazine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry
Agriculture: Used in the formulation of herbicides and pesticides.
Dyes and Pigments: Used in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-1,3,5-triazin-2-amine: Lacks the substituted phenyl group.
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine: Lacks the chlorine atom.
4-Chloro-N-(4-fluoro-2-methoxyphenyl)-1,3,5-triazin-2-amine: Lacks the nitro group.
Uniqueness
4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H7ClFN5O3 |
|---|---|
分子量 |
299.64 g/mol |
IUPAC名 |
4-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H7ClFN5O3/c1-20-8-2-5(12)7(17(18)19)3-6(8)15-10-14-4-13-9(11)16-10/h2-4H,1H3,(H,13,14,15,16) |
InChIキー |
KUFUOHXMYRGIPC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1NC2=NC(=NC=N2)Cl)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


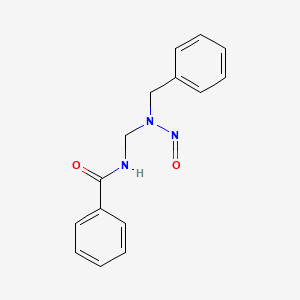
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
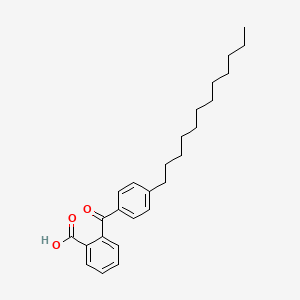
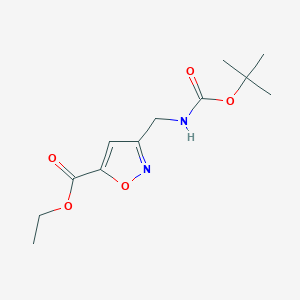
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
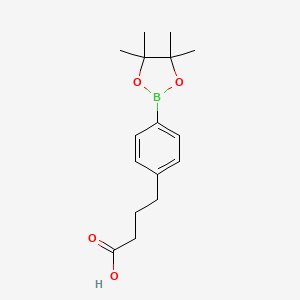
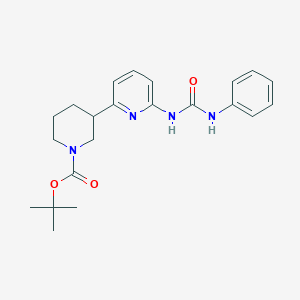
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
